ミリアシンの

概要

説明

科学的研究の応用

作用機序

Target of Action

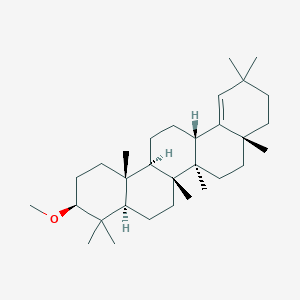

Miliacin, a rare triterpene found in millet seeds , primarily targets hair follicle cells (HFCs) . It also has activity against gram-positive and gram-negative bacteria, such as Enterococcus faecalis and Escherichia coli .

Mode of Action

Miliacin interacts with its targets by inducing the proliferation of hair follicle cells . It also has an inhibitory effect on radiation-induced damage in cultured cells . The molecule is associated with polar lipids, which may enhance its bioavailability and effectiveness .

Biochemical Pathways

Miliacin affects various biological pathways related to hair health. It increases the mRNA levels of antioxidant enzymes (catalase and SOD1), growth factors (IGF-1, VEGF, and FGF7), and factors related to hair growth (wnt10b, -catenin) while decreasing inflammatory cytokine mRNA levels (IL-6 and TNF) . This suggests that Miliacin may suppress oxidative stress and inflammation and may elongate the anagen phase by enhancing the growth factors involved in the wnt10b/ -catenin signaling pathway .

Pharmacokinetics

Its association with polar lipids may enhance its bioavailability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Miliacin.

Result of Action

The application of Miliacin leads to an increase in the mRNA levels of antioxidant enzymes, growth factors, and factors related to hair growth, while decreasing inflammatory cytokine mRNA levels . This suggests that Miliacin can suppress oxidative stress and inflammation, and may elongate the anagen phase by enhancing the growth factors involved in the wnt10b/ -catenin signaling pathway . These effects indicate that Miliacin might have significant potential as a functional food for maintaining hair health .

Action Environment

The action of Miliacin can be influenced by environmental factors. For instance, the presence of Miliacin in paleosols (ancient soils) suggests that it can be preserved in certain environments and may provide information about past land-use and cultivation practices . .

準備方法

Synthetic Routes and Reaction Conditions: Miliacin can be synthesized through the extraction of broomcorn millet seeds. The extraction process typically involves grinding the seeds into a fine powder, followed by solvent extraction using organic solvents such as ethanol or methanol. The extract is then subjected to saponification, which involves the hydrolysis of the ester bonds in the presence of a strong base like sodium hydroxide. The resulting mixture is then purified using techniques such as gas chromatography-mass spectrometry (GC-MS) to isolate miliacin .

Industrial Production Methods: In industrial settings, miliacin is often extracted from millet oil. The process involves the use of advanced analytical methods to ensure the purity and concentration of miliacin in the final product. Techniques such as saponification followed by GC-MS are employed to accurately measure the miliacin content in millet oil, ensuring that the product meets regulatory standards and consumer expectations .

化学反応の分析

Types of Reactions: Miliacin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Miliacin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of miliacin can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving miliacin typically require nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of miliacin, and substituted miliacin compounds. These products are often analyzed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .

類似化合物との比較

Miliacin is unique among triterpenes due to its specific occurrence in broomcorn millet. it shares similarities with other pentacyclic triterpene methyl ethers (PTMEs) such as:

- β-amyrin methyl ether

- α-amyrin methyl ether

- Compounds from Setaria italica (Italian or foxtail millet)

- Compounds from Pennisetum species

- Compounds from Chaetomium olivaceum (an olive green mold)

These compounds also exhibit various biological activities, but miliacin’s specific association with broomcorn millet makes it a valuable molecular marker for tracing the history of millet cultivation .

特性

IUPAC Name |

(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h20-21,23-25H,10-19H2,1-9H3/t21-,23+,24-,25+,28-,29+,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBNXQLCEJJXSC-LZBBLKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5945-45-9 | |

| Record name | Miliacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miliacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V0WZN086V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

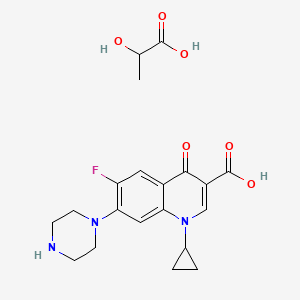

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of miliacin?

A: Miliacin has a molecular formula of C31H52O and a molecular weight of 440.7 g/mol. [, , ]

Q2: What spectroscopic data is available for miliacin?

A: Studies utilize gas chromatography-mass spectrometry (GC-MS) for miliacin identification and quantification. [, , , , ] Nuclear Magnetic Resonance (NMR), including 2D-NMR, has been used to analyze the structure and isotopic distribution within miliacin. [, ] UV spectrophotometry has also been employed to study miliacin derivatives. []

Q3: What are the primary sources of miliacin?

A: Miliacin is primarily found in the epicuticular wax of various plant species, particularly in the genus Chionochloa. [] It is notably abundant in all cultivars of broomcorn millet (Panicum miliaceum). [] Other sources include certain Panicum and Pennisetum species. [, ] Notably, it is absent in Italian millet (Setaria italica) despite previous reports. []

Q4: What are the known biological activities of miliacin?

A4: Miliacin exhibits a range of biological activities, including:

- Immunomodulatory effects: Miliacin demonstrates protective effects in experimental models of salmonellosis infection by reducing mortality, limiting bacterial dissemination, and modulating cytokine production. [, , , ]

- Antimutagenic activity: Miliacin exhibits protective effects against radiation-induced immunosuppression in mice by reducing the frequency of chromosomal aberrations in myelokaryocytes. [, ]

- Antioxidant properties: It protects against methotrexate-induced oxidative stress in the liver of mice, potentially by normalizing the expression of genes involved in antioxidant defense. []

- Wound healing properties: Miliacin oil, obtained from millet processing waste, demonstrates significant wound healing properties in experimental models of purulent wounds and trophic ulcers. [, , ]

- Hair growth stimulation: Miliacin, especially when encapsulated in polar lipids, shows potential for stimulating hair growth. It promotes keratinocyte proliferation and enhances the production of growth factors like IGF1. [, , ]

Q5: Are there any known interactions of miliacin with other drugs?

A: Research indicates that miliacin does not significantly alter the pharmacokinetics of methotrexate, suggesting no major drug interaction. [, ]

Q6: How is miliacin used as a paleoenvironmental indicator?

A: Miliacin serves as a valuable biomarker for tracking past millet cultivation and inferring paleoenvironmental conditions. [, , ] Its presence in lake sediments provides evidence of past millet presence even in the absence of archaeological remains. [, ]

Q7: How does the hydrogen isotopic composition of miliacin provide paleoenvironmental information?

A: The δD value of miliacin in lake sediments is primarily controlled by the δD of leaf water, which is influenced by environmental factors such as precipitation and aridity. [] Thus, miliacin δD can be used to reconstruct past hydrological variability. [, ]

Q8: What is the significance of miliacin's species-specificity for paleoenvironmental studies?

A: Miliacin's association with a limited number of plant species, primarily Panicum miliaceum, minimizes uncertainties arising from mixed plant sources, making its δD a more reliable indicator of past climate conditions. [, ]

Q9: Has spatial variability of miliacin δD been observed, and what are the implications?

A: Yes, significant spatial variability in miliacin δD has been observed within a single field of broomcorn millet, suggesting that factors beyond large-scale environmental gradients can influence δD values. [, ] This highlights the importance of considering local-scale variability when interpreting paleoenvironmental data.

Q10: What are the potential future applications of miliacin research?

A10: Future research directions include:

- Drug development: Exploring miliacin and its derivatives as potential therapeutic agents for conditions such as bacterial infections, immune disorders, and oxidative stress-related diseases. [, , ]

- Cosmetics and personal care: Developing formulations incorporating miliacin for hair loss treatments and other cosmetic applications. [, , ]

- Paleoenvironmental reconstructions: Further refining the use of miliacin δD as a paleoenvironmental proxy, particularly for reconstructing past precipitation patterns and understanding the history of millet cultivation. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)

![1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B1203975.png)

![[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B1203982.png)